4-[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
Description
4-[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a pyrimidine core, and a methylsulfanyl group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)amino]-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-11-3-5-12(6-4-11)15-14(9-18)16(21-17(20-15)24-2)19-13-7-8-25(22,23)10-13/h3-6,13H,7-8,10H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXQJZVKZPQIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NC3CCS(=O)(=O)C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves multiple steps, including the formation of the thiolane ring and the attachment of the pyrimidine core. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and reactivity. Industrial applications could include its use in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiolane ring and pyrimidine core may play crucial roles in its reactivity and binding affinity. Understanding these interactions can provide insights into its potential therapeutic effects and applications .
Comparison with Similar Compounds
Compared to other similar compounds, 4-[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE stands out due to its unique combination of functional groups. Similar compounds include 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid and 2-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]acetic acid hydrochloride, which share some structural similarities but differ in their specific functional groups and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
